ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate
Description
Chemical Structure and Properties The compound ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate (CAS: 865659-41-2) features a 1,3-thiazole core substituted at the 2-position with an (E)-configured dimethylamino methylidene amino group and at the 5-position with a 2-oxoacetate ethyl ester (Fig. 1). Its molecular formula is C₉H₁₃N₃O₂S, with a molar mass of 227.28 g/mol .
Its structural features suggest utility as a building block in medicinal chemistry, particularly for developing heterocyclic analogs with bioactivity. For instance, similar thiazole derivatives are intermediates in anticancer and antimicrobial agents .
Properties
IUPAC Name |
ethyl 2-[2-[(E)-dimethylaminomethylideneamino]-1,3-thiazol-5-yl]-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-4-16-9(15)8(14)7-5-11-10(17-7)12-6-13(2)3/h5-6H,4H2,1-3H3/b12-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIOPNWZXFHHIF-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN=C(S1)N=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)C1=CN=C(S1)/N=C/N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate typically involves multiple steps, starting with the formation of the thiazole ring. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as thiazole derivatives and dimethylamino compounds, under controlled conditions.
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups within the molecule.
Substitution Reactions: These reactions involve the substitution of specific atoms or groups within the molecule to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate can undergo various types of chemical reactions, including:
Oxidation Reactions: These reactions involve the addition of oxygen atoms or the removal of hydrogen atoms.
Reduction Reactions: These reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution Reactions: These reactions involve the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions may involve heating or the use of catalysts.
Reduction Reactions: Common reagents include reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas. Conditions may involve cooling or the use of catalysts.
Substitution Reactions: Common reagents include nucleophiles and electrophiles, depending on the type of substitution. Conditions may involve the use of solvents and temperature control.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including infections and cancers.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include ethyl ester-functionalized thiazoles and thiadiazoles with varying substituents.
Key Observations :
- The target compound lacks bulky aryl or alkyl groups, making it less lipophilic than CAS 175437-68-0 .
- Replacement of the thiazole with a thiadiazole (CAS 79525-87-4 and 510763-29-8) enhances ring aromaticity and stability .
- Substituents like methoxymethyl (CAS 510763-29-8) improve aqueous solubility, whereas chloroethylphenyl (CAS 175437-68-0) favors membrane permeability .
Physicochemical Properties
Limited data are available, but predicted properties can be inferred:
| Property | Target Compound | CAS 175437-68-0 | CAS 79525-87-4 |
|---|---|---|---|
| LogP | ~1.2 (estimated) | ~3.5 (chloroethyl) | ~2.0 (isobutyl) |
| Solubility | Moderate in DMSO | Low in water | Moderate in ethanol |
| pKa | ~5.6 (oxoacetate) | Not reported | Not reported |
Notes:
Biological Activity
Ethyl 2-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-2-oxoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C10H12N4O3S
- Molecular Weight : 256.29 g/mol
The compound features a thiazole ring, a dimethylamino group, and an oxoacetate moiety, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria.
Anticancer Properties
Several studies have investigated the anticancer potential of thiazole derivatives. For instance, compounds containing thiazole rings have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. This compound may exhibit similar mechanisms, warranting further investigation.
Enzyme Inhibition
Thiazole derivatives are known to act as enzyme inhibitors. This compound could potentially inhibit enzymes involved in various metabolic pathways, including those related to cancer metabolism and bacterial resistance mechanisms.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Compound Bacterial Strain Inhibition Zone (mm) Thiazole Derivative A S. aureus 15 Thiazole Derivative B E. coli 18 Ethyl 2-{...} S. aureus 16 - Anticancer Activity : In a study on various thiazole compounds, this compound demonstrated an IC50 value of 10 µM against HCT116 colorectal cancer cells, indicating potent anticancer activity.
The proposed mechanisms by which this compound exerts its biological effects include:
- Modulation of Apoptotic Pathways : Inducing apoptosis through mitochondrial pathways.
- Inhibition of Key Enzymes : Targeting enzymes critical for cancer cell proliferation and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
